(2E)-3-(2H-chromen-3-yl)-N-(4-methoxyphenyl)prop-2-enamide
Description
(2E)-3-(2H-chromen-3-yl)-N-(4-methoxyphenyl)prop-2-enamide is a synthetic enamide derivative featuring a chromene (benzopyran) core linked via an α,β-unsaturated carbonyl group to a 4-methoxyphenyl anilide moiety. The (2E)-configuration of the double bond is critical for its spatial arrangement and biological interactions. Chromene derivatives are known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The 4-methoxyphenyl group enhances electron-donating properties, influencing lipophilicity and receptor binding.
Properties
IUPAC Name |
(E)-3-(2H-chromen-3-yl)-N-(4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-22-17-9-7-16(8-10-17)20-19(21)11-6-14-12-15-4-2-3-5-18(15)23-13-14/h2-12H,13H2,1H3,(H,20,21)/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSYHUJHRXSJHP-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C=CC2=CC3=CC=CC=C3OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC3=CC=CC=C3OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2H-chromen-3-yl)-N-(4-methoxyphenyl)prop-2-enamide typically involves the following steps:
Formation of the Chromenyl Intermediate: The chromenyl intermediate can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The chromenyl intermediate is then coupled with a prop-2-enamide derivative in the presence of a suitable catalyst, such as palladium or copper, under controlled temperature and pressure conditions.
Methoxyphenyl Substitution:
Industrial Production Methods: Industrial production of (2E)-3-(2H-chromen-3-yl)-N-(4-methoxyphenyl)prop-2-enamide may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the chromenyl moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the prop-2-enamide group, converting it to the corresponding amine.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted chromenyl derivatives.
Scientific Research Applications
(2E)-3-(2H-chromen-3-yl)-N-(4-methoxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an anti-inflammatory and antioxidant agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of novel materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of (2E)-3-(2H-chromen-3-yl)-N-(4-methoxyphenyl)prop-2-enamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: It can modulate signaling pathways such as the NF-κB and MAPK pathways, leading to reduced inflammation and oxidative damage.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: Chlorinated/trifluoromethyl analogs (logD ~3.5–4.2) exhibit higher lipophilicity, correlating with enhanced membrane penetration and antimicrobial activity but increased cytotoxicity .
Electronic Effects :
Structure-Activity Relationships (SAR)
Chromene vs. Phenyl Core :
- Chromene derivatives (e.g., compound 4e ) may offer better π-stacking interactions than pure phenyl systems, enhancing binding to enzymes like DNA gyrase.
- Phenyl-based cinnamamides (e.g., ) prioritize halogenated substituents for antimicrobial potency.
Substituent Position :
- Para-substitution (e.g., -OCH₃, -CF₃) optimizes steric compatibility with hydrophobic enzyme pockets .
- Meta-substitution (e.g., -Cl) in dichlorophenyl analogs broadens antimicrobial spectrum .
Cytotoxicity Trade-offs :
- Halogenated compounds (e.g., ) show higher cytotoxicity (IC₅₀ < 10 µM) compared to methoxy/hydroxy derivatives (IC₅₀ > 20 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
